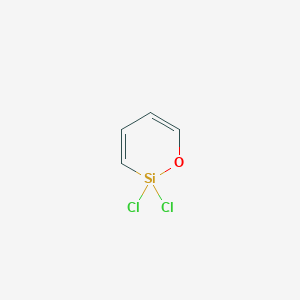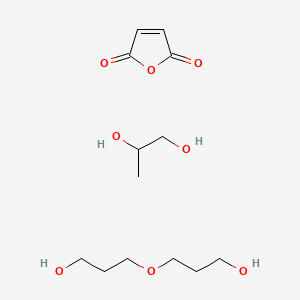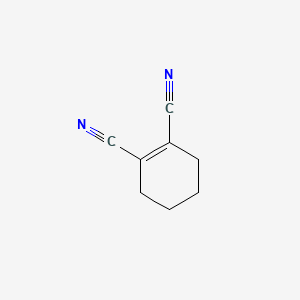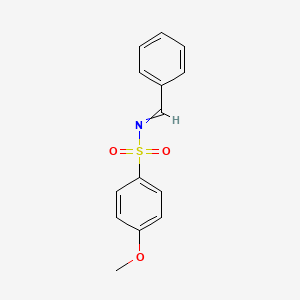![molecular formula C17H18O2S B14645599 (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid CAS No. 54997-33-0](/img/structure/B14645599.png)
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid is a chemical compound with the molecular formula C17H18O2S It is known for its unique structure, which includes a sulfanyl group attached to a phenyl ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid typically involves the reaction of 4-(propan-2-yl)phenyl sulfide with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives .
Scientific Research Applications
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The sulfanyl group is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (2-{[4-(Methyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Ethyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Chlorophenyl)sulfanyl]phenyl}acetic acid
Uniqueness
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
54997-33-0 |
|---|---|
Molecular Formula |
C17H18O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-[2-(4-propan-2-ylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C17H18O2S/c1-12(2)13-7-9-15(10-8-13)20-16-6-4-3-5-14(16)11-17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI Key |
AOOJDOLHBGLUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
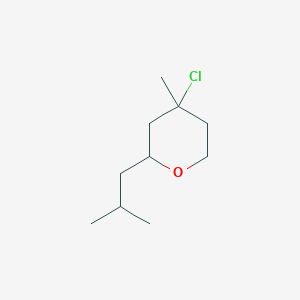
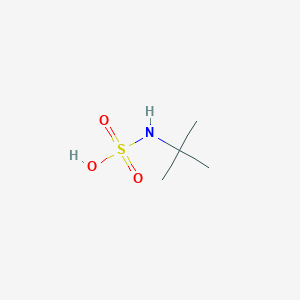

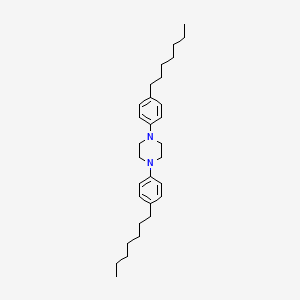
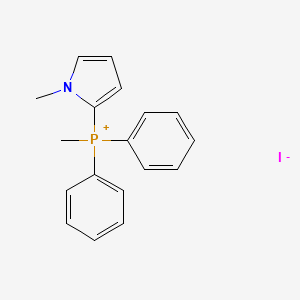
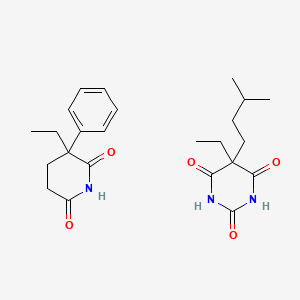
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)

